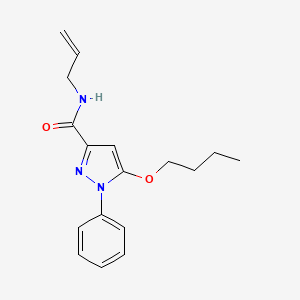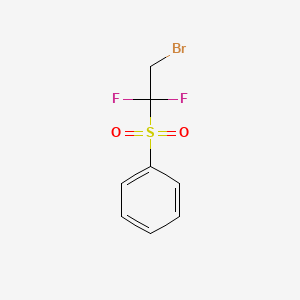
(2-Bromo-1,1-difluoroethanesulfonyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-1,1-difluoroethanesulfonyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a bromo group, two fluorine atoms, and an ethanesulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1,1-difluoroethanesulfonyl)benzene typically involves the electrophilic aromatic substitution of benzene derivatives. One common method includes the bromination of a difluoroethanesulfonyl-substituted benzene ring using bromine or a bromine-containing reagent under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes halogenation, sulfonation, and fluorination steps, each requiring specific reagents and conditions to achieve the desired product with high purity and yield .
化学反応の分析
Types of Reactions
(2-Bromo-1,1-difluoroethanesulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common for this compound.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, chlorine, and sulfuric acid are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide and other strong bases are employed to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium hydroxide can yield phenol derivatives .
科学的研究の応用
(2-Bromo-1,1-difluoroethanesulfonyl)benzene has several applications in scientific research:
作用機序
The mechanism of action of (2-Bromo-1,1-difluoroethanesulfonyl)benzene involves its interaction with molecular targets through its reactive functional groups. The bromo and sulfonyl groups can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. This interaction can affect the activity of enzymes and other proteins, making it useful in biochemical studies .
類似化合物との比較
Similar Compounds
- 1-Bromo-2,6-difluorobenzene
- 2-Bromo-1,3-difluorobenzene
- 1-Bromo-2,5-difluorobenzene
Uniqueness
The combination of these functional groups allows for a broader range of chemical transformations and interactions with biological targets .
特性
CAS番号 |
56354-39-3 |
|---|---|
分子式 |
C8H7BrF2O2S |
分子量 |
285.11 g/mol |
IUPAC名 |
(2-bromo-1,1-difluoroethyl)sulfonylbenzene |
InChI |
InChI=1S/C8H7BrF2O2S/c9-6-8(10,11)14(12,13)7-4-2-1-3-5-7/h1-5H,6H2 |
InChIキー |
VPRMCVVPRGDIAV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CBr)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


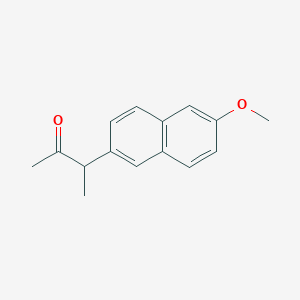
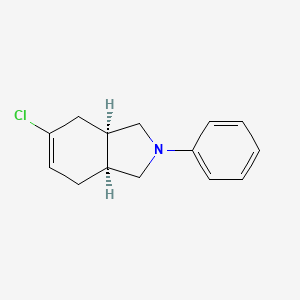
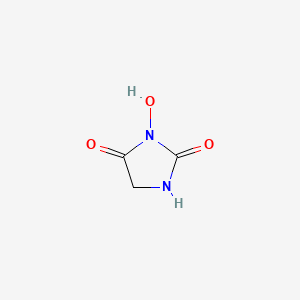
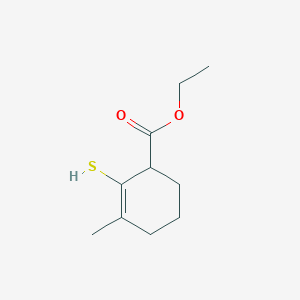
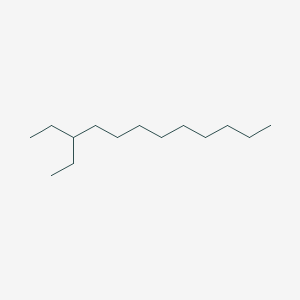
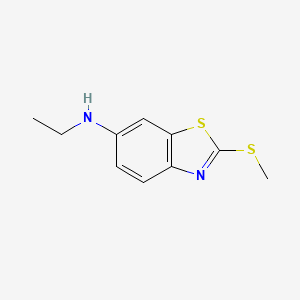
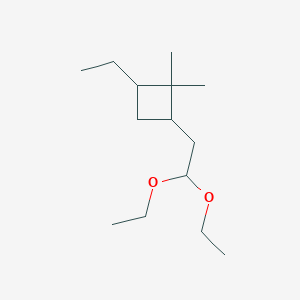
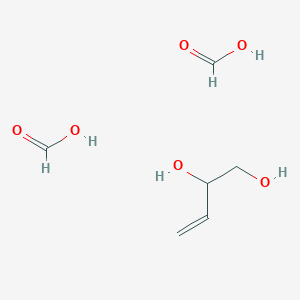
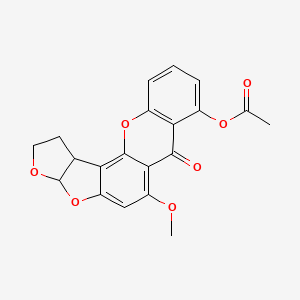

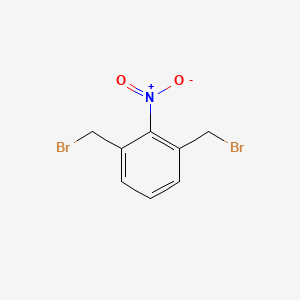
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14626148.png)
![2,2'-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14626161.png)
